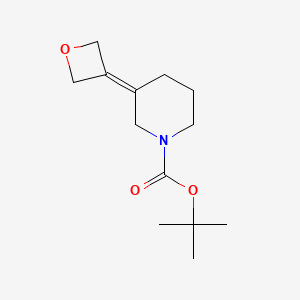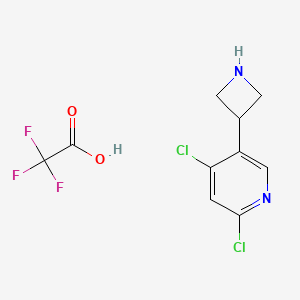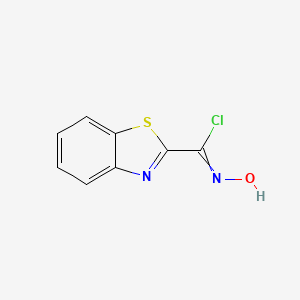
Methyl 6-(bromomethyl)-5-fluoronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(bromomethyl)-5-fluoronicotinate: is an organic compound that belongs to the class of halogenated nicotinates It is characterized by the presence of a bromomethyl group at the 6th position and a fluorine atom at the 5th position on the nicotinate ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(bromomethyl)-5-fluoronicotinate typically involves multi-step organic reactions. One common method includes the bromination of methyl 5-fluoronicotinate at the 6th position using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: Methyl 6-(bromomethyl)-5-fluoronicotinate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted nicotinates.
Oxidation: Formation of nicotinic acid derivatives.
Reduction: Formation of methyl-substituted nicotinates.
科学的研究の応用
Methyl 6-(bromomethyl)-5-fluoronicotinate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals targeting specific biological pathways.
Material Science: Utilized in the synthesis of novel materials with unique electronic or photophysical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
作用機序
The mechanism of action of Methyl 6-(bromomethyl)-5-fluoronicotinate involves its ability to participate in various chemical reactions due to the presence of reactive bromomethyl and fluorine groups. These groups can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.
類似化合物との比較
- Methyl 6-(chloromethyl)-5-fluoronicotinate
- Methyl 6-(iodomethyl)-5-fluoronicotinate
- Methyl 6-(bromomethyl)-3-fluoronicotinate
Comparison:
- Reactivity: The bromomethyl group in Methyl 6-(bromomethyl)-5-fluoronicotinate is more reactive towards nucleophiles compared to the chloromethyl group in Methyl 6-(chloromethyl)-5-fluoronicotinate due to the weaker C-Br bond.
- Stability: The compound is generally more stable than its iodo counterpart, Methyl 6-(iodomethyl)-5-fluoronicotinate, due to the stronger C-Br bond compared to the C-I bond.
- Position of Substituents: The position of the fluorine atom can influence the electronic properties and reactivity of the compound, as seen in the comparison with Methyl 6-(bromomethyl)-3-fluoronicotinate.
特性
分子式 |
C8H7BrFNO2 |
|---|---|
分子量 |
248.05 g/mol |
IUPAC名 |
methyl 6-(bromomethyl)-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-6(10)7(3-9)11-4-5/h2,4H,3H2,1H3 |
InChIキー |
QUXCFOCFAHDIFG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(N=C1)CBr)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B13705739.png)







![5-Bromo-8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13705796.png)





